molecular formula C28H32N2O6 B13529382 (1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid

(1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid

Cat. No.: B13529382
M. Wt: 492.6 g/mol
InChI Key: NFVBEQHTWUIUAX-ZOQAYDIASA-N
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Description

The compound (1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a complex organic molecule with potential applications in various fields of scientific research. This compound features a bicyclic structure with multiple functional groups, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the bicyclic core. Common synthetic routes may include:

    Protection of Amino Groups: Using tert-butoxycarbonyl (Boc) groups to protect the amino functionalities.

    Formation of the Bicyclic Core: Cyclization reactions to form the azabicyclo[3.2.1]octane structure.

    Introduction of the Fluorenylmethoxycarbonyl (Fmoc) Group: This step involves the attachment of the Fmoc group to the nitrogen atom.

    Final Deprotection and Purification: Removal of protecting groups and purification of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A compound with a similar aromatic structure but different functional groups.

    Nicotine related compound E: Shares some structural similarities but differs in its biological activity.

Uniqueness

(1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid: is unique due to its specific bicyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

(1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid

InChI

InChI=1S/C28H32N2O6/c1-28(2,3)36-26(33)29-24-17-12-16(23(24)25(31)32)13-30(14-17)27(34)35-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22-24H,12-15H2,1-3H3,(H,29,33)(H,31,32)/t16-,17+,23-,24+/m1/s1

InChI Key

NFVBEQHTWUIUAX-ZOQAYDIASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H]2C[C@@H]([C@H]1C(=O)O)CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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